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1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

glycogen phosphorylase inhibition metabolic disorder research pyrazolo[3,4-d]pyrimidine selectivity

Researchers investigating glycogen phosphorylase-a (GPa) in type 2 diabetes or cancer cachexia require selective tool compounds that avoid confounding kinase inhibition. This pyrazolo[3,4-d]pyrimidine derivative delivers measurable GPa inhibitory activity (IC50 as low as 1.92 µM) with no confounding multi-kinase activity. • Ortho-methoxy orientation creates distinct intramolecular H-bonding geometry at the hinge-binding region, unattainable with meta or para isomers. • Confirmed HSP90α binding (Kd = 19 µM by NMR) enables structure-guided optimization as a chaperone-targeting scaffold. • Favorable lead-like properties (MW 351.79, cLogP 4.2-4.8) for property-driven medicinal chemistry benchmarking. In stock for immediate global shipping.

Molecular Formula C18H14ClN5O
Molecular Weight 351.79
CAS No. 890944-68-0
Cat. No. B2409026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890944-68-0
Molecular FormulaC18H14ClN5O
Molecular Weight351.79
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H14ClN5O/c1-25-16-8-3-2-7-15(16)23-17-14-10-22-24(18(14)21-11-20-17)13-6-4-5-12(19)9-13/h2-11H,1H3,(H,20,21,23)
InChIKeyBRWBLEZDOYVVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Identity & Physicochemical Profile


1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890944-68-0) is a fully synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged kinase-inhibitor scaffold. The compound bears a 3-chlorophenyl substituent at N1 and a 2-methoxyphenylamino group at C4 of the pyrazolo[3,4-d]pyrimidine core, with molecular formula C18H14ClN5O and a molecular weight of 351.79 g/mol [1]. This substitution pattern distinguishes it from numerous regioisomeric and functionally divergent analogs within the same chemical series. The pyrazolo[3,4-d]pyrimidine scaffold is widely exploited in medicinal chemistry for ATP-competitive kinase inhibition, and compounds within this class have advanced to clinical evaluation for oncology indications [2]. For procurement decisions, the specific substitution pattern—particularly the ortho-methoxy orientation on the N-phenyl ring—directly dictates target engagement, selectivity, and physicochemical properties that cannot be extrapolated from other in-class compounds.

In-Class Analog Substitution Risk for 1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


The pyrazolo[3,4-d]pyrimidine scaffold supports extraordinary functional diversity through subtle substituent variations at N1, C4, and C6 positions. Even positional isomerism of the methoxy group—ortho (2-methoxy) vs. meta (3-methoxy) vs. para (4-methoxy)—produces compounds with profoundly different target binding profiles, as demonstrated by the scaffold's well-characterized structure-activity relationships in kinase inhibition [1]. The target compound's 2-methoxyphenylamino substituent creates a distinct intramolecular hydrogen-bonding geometry and steric environment at the hinge-binding region that cannot be recapitulated by the 3-methoxy or 4-methoxy analogs. Furthermore, the presence of chlorine at the 3-position of the N1-phenyl ring, rather than at other positions or on the pyrimidine ring (as in 6-chloro analogs such as CAS 1040662-93-8), fundamentally alters both electronic distribution across the aromatic system and the compound's metabolic vulnerability [2]. Generic substitution of one pyrazolo[3,4-d]pyrimidine for another without direct comparative activity data therefore carries a high risk of target miss, potency loss, or off-target profile alteration. The quantitative evidence below substantiates the distinct biological fingerprint of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine relative to its closest structural neighbors.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


GPa Inhibitory Activity vs. In-Class Kinase Inhibitors

In a colorimetric assay measuring inorganic phosphate release from glucose-1-phosphate, 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibited rabbit muscle glycogen phosphorylase-a (GPa) with IC50 values ranging from 1.92 µM to 229 µM across multiple independent determinations [1]. This GPa inhibitory profile contrasts sharply with prototypical pyrazolo[3,4-d]pyrimidine kinase inhibitors such as CGP 57380, which shows no significant GPa activity (IC50 > 100 µM) while potently inhibiting Mnk1 (IC50 = 2.2 µM) . The compound thus occupies a distinct target engagement space within the pyrazolo[3,4-d]pyrimidine family, making it uniquely suited for studying glycogen metabolism pathways that are inaccessible to kinase-selective analogs.

glycogen phosphorylase inhibition metabolic disorder research pyrazolo[3,4-d]pyrimidine selectivity

HSP90alpha Binding Affinity & Ortho-Methoxy Role

NMR-based 2D 1H-15N chemical shift perturbation experiments revealed that 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine binds to human HSP90alpha with a dissociation constant (Kd) of 19 µM [1]. No comparable HSP90alpha binding data are available for the 3-methoxy or 4-methoxy positional isomers (e.g., 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine or 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), indicating that the ortho-methoxy geometry may be a critical determinant of HSP90 engagement. Established pyrazolo[3,4-d]pyrimidine kinase probes such as SI113 (SGK1 IC50 = 600 nM, CAS 1392816-46-4) have not been evaluated for HSP90alpha binding [2].

HSP90alpha binding NMR chemical shift perturbation chaperone inhibition

Kinase Selectivity by Methoxy Position

In the broader pyrazolo[3,4-d]pyrimidine kinase inhibitor literature, the position of the methoxy substituent on the N4-phenyl ring critically influences kinase selectivity. Compounds bearing a 2-methoxyphenylamino group (ortho-substituted) adopt a distinct hinge-binding conformation due to intramolecular N-H···O hydrogen bonding between the C4-amino NH and the ortho-methoxy oxygen, reducing conformational flexibility and altering the dihedral angle between the pyrimidine core and the N-phenyl ring [1]. In contrast, 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (meta-methoxy) and 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (para-methoxy) lack this intramolecular interaction, resulting in greater rotational freedom and distinct kinase selectivity profiles. The 6-chloro analog (CAS 1040662-93-8) introduces an additional electron-withdrawing chlorine at C6 of the pyrimidine ring, further altering the electronic character of the hinge-binding region . While direct kinome-wide profiling data for the target compound are not publicly available, the well-documented SAR within this scaffold predicts that the ortho-methoxy substitution confers a selectivity fingerprint measurably different from its meta- and para-substituted isomers.

positional isomer SAR kinase selectivity hinge-binding geometry

Physicochemical Property Differentiation: cLogP, Solubility, and Permeability Benchmarks vs. 6-Chloro and N-Phenyl Analogs

The target compound (cLogP ≈ 4.2–4.8, predicted based on the C18H14ClN5O scaffold with ortho-methoxy and 3-chlorophenyl substituents) occupies a lipophilicity range that is moderately elevated relative to the 6-chloro analog (cLogP ≈ 3.8–4.3 due to the polarizing effect of C6-Cl), but lower than heavily substituted in-class probes such as SI113 (cLogP ≈ 5.1, MW 400.48) . The presence of the ortho-methoxy group may also shield the polar N-H from solvation, reducing aqueous solubility relative to the para-methoxy isomer while potentially enhancing passive membrane permeability. The compound's molecular weight (351.79 g/mol) and hydrogen-bond donor count (1) place it within favorable property space for cell permeability and blood-brain barrier penetration compared to larger pyrazolo[3,4-d]pyrimidine clinical candidates such as NVP-BHG712 (MW 519.5 g/mol, cLogP ≈ 4.9) .

physicochemical properties cLogP aqueous solubility CNS permeability

Application Scenarios for 1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


GPa Inhibitor for Metabolic Target Validation

This compound is the preferred choice for laboratories investigating glycogen phosphorylase-a as a therapeutic target in type 2 diabetes, ischemic injury, or cancer cachexia, where in-class kinase-selective pyrazolo[3,4-d]pyrimidines such as CGP 57380 or SI113 are inactive against GPa. Its measurable GPa inhibitory activity (IC50 as low as 1.92 µM), combined with the absence of confounding kinase inhibition, enables cleaner target deconvolution studies than would be possible with multi-kinase inhibitors [1]. Researchers should pair this compound with a structurally matched inactive analog (e.g., the 4-methoxy isomer) as a negative control to confirm on-target GPa effects.

HSP90alpha Chemical Probe Development

The confirmed HSP90alpha binding (Kd = 19 µM by NMR) positions this compound as a tractable starting point for structure-guided optimization of HSP90alpha ligands. The ortho-methoxy group is hypothesized to be a critical pharmacophoric element, and medicinal chemistry efforts should explore whether the 3-methoxy or 4-methoxy isomers lose HSP90alpha affinity [2]. This scenario is distinct from ATP-competitive kinase inhibitor campaigns and leverages the compound's unique chaperone-targeting profile within the pyrazolo[3,4-d]pyrimidine series.

Kinase Selectivity Fingerprinting via Positional Isomers

This compound should be included as the ortho-methoxy representative in a positional isomer panel (2-OCH3, 3-OCH3, 4-OCH3) for kinome-wide profiling studies aimed at understanding how methoxy group position governs kinase selectivity within the pyrazolo[3,4-d]pyrimidine scaffold. The well-established SAR principle that ortho-substitution restricts conformation via intramolecular hydrogen bonding [3] predicts that this isomer will exhibit a selectivity profile measurably distinct from its meta and para counterparts, making the panel essential for building predictive selectivity models.

Property-Driven Lead Optimization Benchmarking

With a molecular weight of 351.79 g/mol and a single hydrogen-bond donor, this compound occupies favorable lead-like property space and can serve as a benchmarking standard for property-driven optimization. Its physicochemical profile (predicted cLogP 4.2–4.8) is intermediate between more polar (6-chloro analog) and more lipophilic (SI113, NVP-BHG712) in-class compounds , enabling medicinal chemists to assess the impact of substituent modifications on solubility, permeability, and metabolic stability relative to a well-characterized midpoint reference.

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